3-Formyl-2-hydroxy-5-methylbenzoic acid
Description
Significance of Benzoic Acid Scaffolds in Organic Synthesis
The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental building block in organic synthesis. Its prevalence stems from the stability of the aromatic ring and the reactivity of the carboxylic acid group, which can be readily transformed into other functional groups such as esters, amides, and acid chlorides. This versatility allows chemists to construct a diverse range of more complex molecules. Furthermore, the aromatic ring of benzoic acid can undergo electrophilic substitution reactions, enabling the introduction of various substituents that modulate the molecule's physical, chemical, and biological properties.
Role of Formyl, Hydroxyl, and Methyl Substituents in Chemical Functionality
The chemical behavior of 3-Formyl-2-hydroxy-5-methylbenzoic acid is intricately shaped by its three substituents: a formyl group (-CHO), a hydroxyl group (-OH), and a methyl group (-CH₃).
The formyl group is an aldehyde functionality characterized by a carbonyl center bonded to a hydrogen and a carbon atom. This group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, making it a key site for various chemical transformations.
The hydroxyl group , when attached to an aromatic ring, is a potent activating group and directs incoming electrophiles to the ortho and para positions. The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, increasing its electron density. The acidity of the phenolic hydroxyl group is a key characteristic, allowing it to participate in hydrogen bonding and act as a proton donor.
The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. It is also an ortho-, para-director in electrophilic aromatic substitution reactions. By donating electron density, it can slightly activate the aromatic ring.
The interplay of these three substituents on the benzoic acid core of this compound results in a unique combination of reactivity and functionality, making it a molecule of interest in synthetic and medicinal chemistry.
Overview of Research Trajectories for Complex Phenolic Acid Systems
Phenolic acids are a broad class of compounds characterized by a phenolic ring and a carboxylic acid function. Research into complex phenolic acid systems is a burgeoning field, driven by their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Current research trajectories focus on several key areas:
Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic methodologies to create novel phenolic acid derivatives with enhanced or specific biological activities. This includes the introduction of various functional groups to modulate their pharmacokinetic and pharmacodynamic profiles.
Elucidation of Structure-Activity Relationships: A significant area of research involves understanding how the chemical structure of a phenolic acid influences its biological activity. By systematically modifying the structure and assessing the resulting changes in activity, researchers can design more potent and selective compounds.
Investigation of Biological Mechanisms: Scientists are investigating the molecular mechanisms through which phenolic acids exert their biological effects. This includes identifying their cellular targets and understanding their interactions with biological macromolecules.
Applications in Materials Science and Food Chemistry: Beyond medicine, phenolic acids are being explored for their potential in creating new materials with antioxidant properties and as natural food preservatives.
The study of compounds like this compound contributes to this broader understanding of complex phenolic acid systems and their potential applications.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in research and synthesis. nih.gov
| Property | Value |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 67127-83-7 |
| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)O)C=O |
| InChI Key | CNLMEVZLTPWXQO-UHFFFAOYSA-N |
| Appearance | Solid (predicted) |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
This data is computationally generated and provided by PubChem. nih.gov
Synthesis and Spectroscopic Analysis
The synthesis of this compound, also known as 3-formyl-5-methylsalicylic acid, can be approached through the formylation of 2-hydroxy-5-methylbenzoic acid (5-methylsalicylic acid). Standard formylation reactions for phenols include the Reimer-Tiemann reaction and the Duff reaction.
The Reimer-Tiemann reaction involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. This reaction typically introduces a formyl group at the ortho position to the hydroxyl group. Given that the starting material already has a substituent at the 5-position, the formylation would be directed to the available ortho position (C3).
The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst. This method is also known to favor ortho-formylation of phenols.
Detailed experimental procedures and yields for the specific synthesis of this compound are not extensively reported in readily available literature, suggesting it is a specialized research chemical.
Spectroscopic data is essential for the characterization of this compound. While a comprehensive public database of its spectra is not available, typical spectroscopic features can be predicted:
¹H NMR: Protons on the aromatic ring would appear as distinct signals, with their chemical shifts influenced by the electron-donating and electron-withdrawing nature of the substituents. The aldehydic proton would be a singlet at a downfield chemical shift (typically 9-10 ppm). The carboxylic acid proton would also be a singlet, often broad, at a very downfield position (>10 ppm). The methyl protons would appear as a singlet in the aliphatic region (around 2-2.5 ppm).
¹³C NMR: The spectrum would show nine distinct carbon signals, including the characteristic signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the aldehyde and carboxylic acid, and C-H stretches of the aromatic ring and methyl group.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.16 g/mol ).
Research Applications
While specific research applications for this compound are not widely documented in mainstream literature, its structural motifs suggest potential areas of investigation. Substituted salicylic (B10762653) acid and salicylaldehyde (B1680747) derivatives are known to possess a range of biological activities.
Research on similar substituted salicylaldehydes has demonstrated their potential as antimicrobial agents. The presence of the aldehyde and hydroxyl groups, along with other substituents on the aromatic ring, can contribute to their ability to inhibit the growth of bacteria and fungi. Therefore, this compound could be a candidate for screening in antimicrobial assays.
Furthermore, the molecule can serve as a versatile intermediate in organic synthesis for the construction of more complex heterocyclic compounds or as a ligand for the formation of metal complexes with potential catalytic or biological properties. The combination of a carboxylic acid, a phenol, and an aldehyde in one molecule provides multiple reactive sites for further chemical modification.
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-2-hydroxy-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLMEVZLTPWXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515599 | |
| Record name | 3-Formyl-2-hydroxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67127-83-7 | |
| Record name | 3-Formyl-2-hydroxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-2-hydroxy-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Formyl 2 Hydroxy 5 Methylbenzoic Acid and Its Precursors
Direct Synthetic Approaches to the Core Structure
Direct synthesis hinges on the introduction of a formyl group onto the 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid or p-cresotinic acid) scaffold. This precursor is commonly prepared via the Kolbe-Schmitt reaction, involving the carboxylation of p-cresol. nih.gov
Formylation Reactions on Substituted Salicylic (B10762653) Acids
The introduction of an aldehyde (-CHO) group onto the aromatic ring of 5-methylsalicylic acid is typically achieved through electrophilic aromatic substitution reactions. The primary methods employed for the formylation of phenols and their derivatives are the Reimer-Tiemann and Duff reactions. unacademy.comuni.edu
Reimer-Tiemann Reaction : This reaction involves treating the phenolic substrate with chloroform (B151607) (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide. byjus.comblogspot.com The process generates a highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate, which acts as the electrophile. allen.inwikipedia.org The phenoxide ion, formed from 2-hydroxy-5-methylbenzoic acid under basic conditions, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate introduces the formyl group, preferentially at the position ortho to the hydroxyl group. byjus.comwikipedia.org
Duff Reaction : The Duff reaction is another method for ortho-formylation of phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, often with glycerol (B35011) or acetic acid as a solvent. wikipedia.orgecu.edu The reaction proceeds through the formation of an iminium ion from hexamine, which then attacks the electron-rich aromatic ring. wikipedia.org An intramolecular redox reaction followed by acid hydrolysis yields the final aldehyde product. wikipedia.org This method is often considered for substrates that are sensitive to the strongly basic conditions of the Reimer-Tiemann reaction. uni.edu
Regioselective Functionalization Strategies
The specific placement of the formyl group at the C-3 position of 2-hydroxy-5-methylbenzoic acid is a critical aspect of the synthesis, governed by the directing effects of the substituents on the aromatic ring.
The hydroxyl (-OH) group is a powerful activating group and an ortho-, para- director. The carboxyl (-COOH) group is a deactivating group and a meta- director. The methyl (-CH₃) group is a weakly activating group and an ortho-, para- director. In the 2-hydroxy-5-methylbenzoic acid molecule, the hydroxyl group at C-2 strongly directs electrophilic attack to the ortho position (C-3) and the para position (C-5, which is already substituted). The high electron density at the C-3 position, induced by the activating hydroxyl group, makes it the most favorable site for electrophilic formylation. wikipedia.org This inherent electronic preference ensures high regioselectivity, leading predominantly to the formation of the 3-formyl isomer.
Computational studies and experimental evidence on related hydroxy-aromatic systems confirm that the presence of a 2-hydroxyaryl moiety can control the regioselectivity of reactions by guiding the mechanism through specific pathways. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency of formylation reactions is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is essential to maximize the yield of 3-formyl-2-hydroxy-5-methylbenzoic acid and minimize the formation of byproducts.
For the Reimer-Tiemann reaction , key variables include the concentration of the base, the reaction temperature, and the solvent system. Since hydroxides are not readily soluble in chloroform, the reaction is often performed in a biphasic system, requiring vigorous mixing or the use of a phase-transfer catalyst to facilitate the interaction between reactants. byjus.comwikipedia.org The reaction is typically initiated by heating but can become highly exothermic, necessitating careful temperature control. byjus.com
In the Duff reaction , yields are notoriously variable and often low. ecu.edu Research has focused on modifying the reaction to improve its efficiency. For instance, the addition of activating agents like trimethylsilyl (B98337) chloride has been shown to increase the yields for certain phenol (B47542) derivatives. ecu.edu The choice of acid (e.g., boric acid, acetic acid) and the reaction temperature (typically 150-160°C) are crucial for optimizing the outcome. uni.edu
| Reaction | Key Parameters for Optimization | Typical Conditions & Challenges |
|---|---|---|
| Reimer-Tiemann Reaction | Base Concentration, Temperature, Solvent System, Mixing/Phase-Transfer Catalyst | Strongly basic (NaOH/KOH), Biphasic solvent, Exothermic nature requires temperature control, Modest yields. byjus.comwikipedia.org |
| Duff Reaction | Solvent (Glycerol, Acetic Acid), Acid Catalyst (Boric Acid), Temperature, Additives | High temperatures (150-160°C), Anhydrous conditions initially required, Often low yields, Can be improved with modifiers. uni.eduecu.edu |
Indirect Synthesis via Precursor Derivatization
Preparation from Related Aromatic Aldehyde Intermediates
An alternative strategy involves starting with an aromatic aldehyde and subsequently introducing the carboxylic acid group. A logical precursor for this route is 2-hydroxy-5-methylbenzaldehyde . rdchemicals.com The synthesis would proceed by introducing a carboxyl group at the C-1 position.
One established method for carboxylating phenols is the Kolbe-Schmitt reaction . This involves treating the sodium or potassium salt of the phenol (in this case, the phenoxide of 2-hydroxy-5-methylbenzaldehyde) with carbon dioxide under high pressure and temperature. google.com However, the presence of the aldehyde group might interfere with this reaction.
A more versatile method is ortho-lithiation followed by carboxylation. The hydroxyl group would first be protected, for example, as a methoxymethyl (MOM) ether. The protected compound could then be treated with a strong base like n-butyllithium, which would selectively remove the proton at the C-1 position (ortho to the protected hydroxyl group). Quenching the resulting organolithium species with solid carbon dioxide (dry ice), followed by acidic workup and deprotection, would yield the desired this compound. This approach offers excellent regiocontrol for introducing the carboxyl group. researchgate.net
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Protection | Chloromethyl methyl ether (MOMCl) | Protect the reactive hydroxyl group. researchgate.net |
| 2 | Directed ortho-Lithiation | n-Butyllithium (n-BuLi) | Generate a nucleophilic carbon at the C-1 position. researchgate.net |
| 3 | Carboxylation | Carbon Dioxide (CO₂), then H₃O⁺ | Introduce the carboxylic acid group. google.com |
| 4 | Deprotection | Acid (e.g., HCl) | Restore the hydroxyl group. |
Conversions from Halogenated Benzoic Acid Derivatives
Syntheses can also commence from halogenated precursors, where a halogen atom serves as a handle for introducing the formyl group. A suitable starting material could be 3-chloro-2-hydroxy-5-methylbenzoic acid or a protected version thereof.
The conversion of an aryl halide to an aryl aldehyde can be achieved through several methods. One common approach involves a halogen-metal exchange, typically using an organolithium reagent, followed by reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Alternatively, a patent for the synthesis of the related 3-hydroxy-2-methylbenzoic acid describes a process starting from 3-chloro-2-methylphenol. google.com This involves protecting the hydroxyl group, forming a Grignard reagent from the aryl chloride, and then reacting it with carbon dioxide to form the benzoic acid. google.com A similar strategy could be adapted for this compound, where the formyl group is introduced from a halogenated precursor before or after the carboxylation step. For instance, starting with 3-chloro-2-hydroxy-5-methylbenzaldehyde, one could first carboxylate the ring (as described in 2.2.1) and then retain the chloro-substituent for a later transformation if needed, although direct formylation of the non-halogenated precursor is generally more straightforward. The synthesis of various chloro-substituted benzoic acids often involves direct chlorination of the parent acid or building up from a chlorinated toluene (B28343) or aniline (B41778) derivative. chemicalbook.comchemicalbook.com
Utility of Multi-step Synthetic Routes
The synthesis of this compound is a prime example of a process where a multi-step synthetic route is not only advantageous but often necessary. Direct synthesis of the target molecule is challenging due to the difficulty in achieving the desired regioselectivity. The starting material, 2-hydroxy-5-methylbenzoic acid (also known as p-cresotic acid), has multiple reactive sites on the aromatic ring. Therefore, a direct formylation approach could lead to a mixture of isomers, which would then require extensive and often costly purification steps.
The formylation of 2-hydroxy-5-methylbenzoic acid can be achieved through various methods, with the Duff reaction and the Reimer-Tiemann reaction being the most prominent. wikipedia.orgwikipedia.org Both of these reactions introduce a formyl group onto the aromatic ring, and their effectiveness is highly dependent on the reaction conditions and the directing effects of the existing substituents (the hydroxyl and carboxyl groups). The hydroxyl group is an activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The interplay of these electronic effects, along with steric hindrance, dictates the position of the incoming formyl group. A multi-step approach allows for the optimization of this critical formylation step, leading to a higher yield of the desired 3-formyl isomer.
Green Chemistry Principles in Synthetic Design
The growing emphasis on sustainable chemical manufacturing has led to the exploration of greener synthetic routes for this compound and its precursors. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional formylation reactions often employ hazardous organic solvents. For instance, the Reimer-Tiemann reaction typically uses chloroform, a suspected carcinogen. wikipedia.org Research into greener alternatives has focused on solvent-free conditions or the use of environmentally benign solvents.
For the Duff reaction, solid-phase mechanochemical routes have been developed. These methods use a combination of hexamethylenetetramine (HMTA) as the formyl source and a solid acid catalyst, such as silica (B1680970) gel, in a mixer mill. researchgate.net This solvent-free approach significantly reduces the environmental impact of the reaction.
In cases where a solvent is necessary, the focus has shifted to greener options. Water, ionic liquids, and deep eutectic solvents are being investigated as potential replacements for traditional volatile organic compounds (VOCs). For example, N-formylmorpholine is a chemically stable, non-toxic, and non-corrosive solvent that has been explored for various organic syntheses. europub.co.uk While specific applications to the synthesis of this compound are still under investigation, these green solvents offer promising avenues for future research.
Catalyst Selection for Sustainable Synthesis
The choice of catalyst plays a crucial role in the sustainability of a chemical process. In the context of synthesizing this compound, research has focused on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
For the Duff reaction, solid acid catalysts like silica gel have been shown to be effective in solvent-free conditions. researchgate.net These catalysts are generally non-toxic, inexpensive, and can be recycled, which aligns with the principles of green chemistry.
In the broader context of formylation and carboxylation reactions, other sustainable catalyst systems are being explored. For example, in the synthesis of related hydroxybenzoic acids, the use of biocatalysts is an emerging area. rsc.org While not yet applied to the specific synthesis of this compound, enzymatic approaches offer the potential for highly selective and environmentally friendly syntheses under mild reaction conditions.
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy indicates that a smaller amount of waste is generated.
When comparing the potential synthetic routes to this compound, the atom economy of the formylation step is a critical consideration.
Reimer-Tiemann Reaction:
C₆H₅OH + CHCl₃ + 4NaOH → HOC₆H₄CHO + 3NaCl + 3H₂O
The byproducts of this reaction are sodium chloride and water. While water is a benign byproduct, the formation of a significant amount of salt can contribute to the waste stream.
Duff Reaction:
C₆H₅OH + (CH₂)₆N₄ → HOC₆H₄CHO + byproducts
The byproducts of the Duff reaction are typically ammonia (B1221849) and other nitrogen-containing compounds. While the atom economy of the Duff reaction can be lower than ideal due to the complex nature of the reaction and the formation of various byproducts, modifications to the reaction, such as the use of solid acid catalysts, can improve its efficiency and reduce waste. researchgate.netecu.edu
Reaction Mechanisms and Mechanistic Studies
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. vaia.com For 3-Formyl-2-hydroxy-5-methylbenzoic acid, this pathway is primarily relevant to its synthesis, specifically the introduction of the formyl group onto a 2-hydroxy-5-methylbenzoic acid precursor. The mechanism involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com Aromaticity is subsequently restored by the loss of a proton from the site of attack. masterorganicchemistry.com
The regioselectivity of electrophilic aromatic substitution on the precursor, 2-hydroxy-5-methylbenzoic acid, is controlled by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups. Each group influences the reaction rate and the position of the incoming electrophile.
Hydroxyl Group (-OH): This is a strongly activating group due to the ability of its oxygen atom's lone pairs to donate electron density to the ring through resonance. It is an ortho, para-director.
Methyl Group (-CH₃): This is an activating group that donates electron density through an inductive effect. It is also an ortho, para-director. libretexts.org
Carboxylic Acid Group (-COOH): This is a deactivating group because the carbonyl carbon is electron-deficient, withdrawing electron density from the ring through resonance. It is a meta-director.
In the formylation of 2-hydroxy-5-methylbenzoic acid, the powerful activating and ortho, para-directing influence of the hydroxyl group dominates. The position para to the hydroxyl group is already occupied by the methyl group. Therefore, the incoming electrophile (the formyl precursor) is directed to the positions ortho to the hydroxyl group, which are C3 and C5 (relative to the carboxyl group at C1). Since the methyl group is at C5, the formylation occurs at the C3 position. This outcome is favored because the C3 position is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxylic acid group, representing the most electronically favorable site for electrophilic attack.
Table 1: Directing Effects of Substituents on 2-hydroxy-5-methylbenzoic Acid
| Substituent | Electronic Effect | Classification | Directing Influence |
|---|---|---|---|
| -OH (Hydroxyl) | arrow_upwardElectron Donating (Resonance) | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | arrow_upwardElectron Donating (Inductive) | Activating | Ortho, Para |
| -COOH (Carboxylic Acid) | arrow_downwardElectron Withdrawing (Resonance) | Deactivating | Meta |
Computational chemistry, particularly using Density Functional Theory (DFT), provides significant insights into reaction mechanisms that are difficult to observe experimentally. acs.org For electrophilic formylation reactions, DFT calculations can be used to model the reaction pathway, determine the structures of intermediates and transition states, and calculate their relative energies. acs.orgnih.gov
Studies on related palladium-catalyzed formylation of aryl halides have utilized DFT to probe plausible mechanisms for steps such as oxidative addition, migratory insertion, and reductive elimination. acs.org In the context of the formylation of 2-hydroxy-5-methylbenzoic acid, computational models can elucidate why substitution at the C3 position is preferred. By calculating the energies of the possible arenium ion intermediates (resulting from attack at different positions on the ring), researchers can identify the most stable intermediate. The stability of the arenium ion is a key factor in determining the regioselectivity of the reaction. The intermediate corresponding to the attack at C3 benefits from superior resonance stabilization provided by the adjacent hydroxyl group, leading to a lower activation energy for its formation compared to other potential intermediates. These computational findings reinforce the qualitative predictions based on substituent effects.
Nucleophilic Addition and Condensation Reactions of the Formyl Group
The formyl group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. numberanalytics.com This reactivity is central to many derivatives of this compound, which are often synthesized through nucleophilic addition or condensation reactions.
Schiff bases, or imines, are formed from the condensation of a primary amine with an aldehyde or ketone. saudijournals.comekb.eg The reaction of this compound with a primary amine (R-NH₂) proceeds via a two-stage mechanism, which is typically acid-catalyzed. researchgate.netresearchgate.net
Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the formyl group. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.net
Dehydration: The oxygen atom of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequently, the nitrogen's lone pair of electrons forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the stable imine (Schiff base) and regenerates the acid catalyst. researchgate.net
The formation of an oxime results from the reaction of an aldehyde with hydroxylamine (B1172632) (NH₂OH). nih.gov The mechanism is analogous to that of Schiff base formation. youtube.commasterorganicchemistry.com
Nucleophilic Attack: The nucleophilic nitrogen atom of hydroxylamine attacks the carbonyl carbon of the formyl group on this compound. youtube.com
Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen results in a neutral addition intermediate, similar to a carbinolamine. masterorganicchemistry.com
Dehydration: Under acidic conditions, the hydroxyl group of the intermediate is protonated, forming a good leaving group (H₂O). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, eliminating water and forming a protonated oxime. Deprotonation of this intermediate gives the final oxime product. youtube.commasterorganicchemistry.com
The Knoevenagel condensation is a reaction between a carbonyl compound and a molecule containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or cyanoacetic esters). The reaction is typically catalyzed by a weak base, such as an amine.
The mechanism proceeds through the following steps:
Carbanion Formation: The basic catalyst removes a proton from the active methylene (B1212753) compound, creating a highly resonance-stabilized carbanion (an enolate).
Nucleophilic Addition: The carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the formyl group of this compound. This forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or another proton source) to give a β-hydroxy compound.
Dehydration: This β-hydroxy compound readily undergoes dehydration (elimination of a water molecule), often facilitated by heat or the reaction conditions, to yield the final product: a stable, conjugated α,β-unsaturated compound.
Carboxylic Acid Group Reactivity and Mechanisms
The carboxylic acid group is a primary site of reactivity in this compound, participating in several fundamental organic reactions. Its reactivity is influenced by the adjacent hydroxyl and formyl groups on the aromatic ring.
Esterification and Amidation Mechanisms
Esterification: The conversion of the carboxylic acid group to an ester, known as Fischer esterification, is typically catalyzed by a strong acid (e.g., sulfuric acid) in the presence of an alcohol. The mechanism is a nucleophilic acyl substitution. vaia.comquora.com
Protonation: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid group. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.
Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product. researchgate.net
Amidation: The formation of an amide from the carboxylic acid group requires reaction with an amine. Direct reaction is generally inefficient and requires high temperatures. More commonly, the carboxylic acid is first "activated" to enhance the electrophilicity of the carbonyl carbon.
Activation: The carboxylic acid is treated with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). mdpi.com This reagent reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, which then collapses.
Product Formation: The collapse of the intermediate leads to the formation of the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea).
Alternatively, the carboxylic acid can be converted to a more reactive derivative like an acid chloride or an activated ester (e.g., an N-hydroxysuccinimide ester), which then readily reacts with an amine to form the amide. researchgate.net Lewis acids such as FeCl₃ can also catalyze the direct amidation of non-activated carboxylic acids. researchgate.net
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group with the release of carbon dioxide (CO₂). wikipedia.org For hydroxybenzoic acids, the position of the hydroxyl group is critical. Compounds with a hydroxyl group ortho to the carboxylic acid, like this compound, are particularly susceptible to decarboxylation.
The mechanism is facilitated by the intramolecular hydrogen bond between the phenolic hydroxyl and the carboxylic acid group. researchgate.net This arrangement promotes a cyclic transition state.
Proton Transfer: An intramolecular proton transfer occurs from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid, or a concerted mechanism occurs where the phenolic proton is transferred to the carbon atom from which the carboxyl group departs.
C-C Bond Cleavage: The molecule undergoes electrophilic substitution, where a proton replaces the carboxyl group. The intramolecular hydrogen bond helps to stabilize the transition state, lowering the activation energy for the reaction. rsc.org The process involves the cleavage of the bond between the aromatic ring and the carboxyl carbon, releasing CO₂. researchgate.netresearchgate.net
Tautomerization: The intermediate formed may be a keto tautomer, which then rearranges to the final substituted phenol (B47542) product.
Catalytic methods can also achieve decarboxylation under milder conditions. Multifunctional catalysts, such as bimetallic nanoparticles (e.g., Fe-Ru) on a support, have been shown to be effective for the decarboxylation of various hydroxybenzoic acid derivatives. nih.govrwth-aachen.deacs.org These catalytic systems can also facilitate tandem reactions, such as the reduction of other functional groups (like the formyl group) in conjunction with decarboxylation. rwth-aachen.de
Phenolic Hydroxyl Group Reaction Mechanisms
The phenolic hydroxyl group imparts its own characteristic reactivity to the molecule, distinct from that of an aliphatic alcohol due to its direct attachment to the aromatic ring.
Etherification and Esterification Mechanisms
Etherification: The most common method for converting a phenol to an ether is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This is a nucleophilic substitution (Sɴ2) reaction.
Deprotonation: The phenolic hydroxyl group is relatively acidic and is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a sodium or potassium phenoxide ion. wikipedia.orgorganic-synthesis.com This phenoxide is a potent nucleophile.
Nucleophilic Substitution: The phenoxide ion then attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate) in an Sɴ2 reaction. The nucleophilic oxygen atom displaces the halide, forming the C-O ether linkage. masterorganicchemistry.com
For this mechanism to be efficient, primary alkyl halides are preferred, as secondary and tertiary alkyl halides tend to undergo elimination reactions in the presence of the basic phenoxide. wikipedia.org A synthesis of 2-propoxy-5-methylbenzoic acid from 2-hydroxy-5-methylbenzoic acid (a close analog) via this pathway has been documented. nih.govnist.gov
Esterification: The phenolic hydroxyl group can also be esterified, though the conditions differ from the Fischer esterification of the carboxylic acid. The reaction typically involves an acylating agent like an acid chloride or an acid anhydride (B1165640) under basic conditions (Schotten-Baumann reaction).
Phenoxide Formation: A base (e.g., pyridine (B92270) or sodium hydroxide) deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.
Nucleophilic Acyl Substitution: The phenoxide attacks the electrophilic carbonyl carbon of the acid chloride or anhydride.
Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (chloride or carboxylate) to form the phenyl ester.
Role in Intramolecular Hydrogen Bonding
The ortho positioning of the phenolic hydroxyl and carboxylic acid groups in this compound allows for the formation of a strong intramolecular hydrogen bond. researchgate.netnih.gov This interaction significantly influences the molecule's conformation and chemical properties.
The hydrogen atom of the phenolic hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid group acts as the acceptor. osti.gov This forms a stable, quasi-six-membered ring structure. researchgate.net The presence of the formyl group at the 3-position can further influence this hydrogen bonding network. It is possible for the phenolic proton to be shared between the carbonyl oxygen of the carboxyl group and the oxygen of the formyl group. researchgate.netstackexchange.com
The strength of this intramolecular hydrogen bond in related salicylic (B10762653) acid systems has been estimated to be around 10.5 kcal/mol. researchgate.net This stabilization has several consequences:
Conformational Rigidity: It locks the molecule into a planar conformation.
Altered Acidity: It increases the acidity of the carboxylic acid group compared to isomers where this interaction is not possible (e.g., 4-hydroxybenzoic acid).
Spectroscopic Shifts: In ¹H NMR spectroscopy, the proton involved in the strong hydrogen bond appears significantly downfield. stackexchange.comrsc.org
Reaction Mechanism Influence: As discussed previously, this hydrogen bond is key to facilitating the decarboxylation reaction by stabilizing the required transition state. researchgate.net
Radical Reaction Mechanisms in Related Systems
Salicylic acid and its derivatives are known to interact with free radicals, particularly reactive oxygen species like the hydroxyl radical (•OH). nih.govresearchgate.net This reactivity suggests they can function as radical scavengers. researchgate.netnih.gov
The primary mechanism of reaction with hydroxyl radicals involves the addition of the •OH radical to the aromatic ring.
Radical Addition: The highly reactive hydroxyl radical attacks the electron-rich aromatic ring. The hydroxyl and methyl groups are activating and ortho-, para-directing, making the unoccupied positions on the ring susceptible to attack.
Formation of a Hydroxycyclohexadienyl Radical: This addition results in the formation of a transient radical intermediate, a hydroxylated cyclohexadienyl radical.
Oxidation/Product Formation: This radical intermediate can then be oxidized, often by another radical or an oxidizing agent, to form a stable, hydroxylated product. nih.gov For example, the reaction of salicylic acid with •OH radicals leads to the formation of dihydroxybenzoic acid derivatives. nih.govnih.gov
This ability to scavenge radicals is believed to contribute to the anti-inflammatory properties of some salicylate (B1505791) derivatives, independent of their well-known cyclooxygenase (COX) inhibition. nih.govdaneshyari.com The reaction rate of salicylates with hydroxyl radicals is significantly higher than that of unsubstituted benzoic acid, indicating that the phenolic hydroxyl group is crucial for this antioxidant activity. nih.gov
Derivatization Strategies and Synthetic Utility As a Building Block
Synthesis of Schiff Base Ligands and their Coordination Chemistry
Schiff bases are a class of compounds characterized by the presence of an azomethine or imine group (-C=N-). They are typically formed through the condensation of a primary amine with a carbonyl compound. iosrjournals.org Schiff bases derived from ortho-hydroxy aldehydes, such as 3-Formyl-2-hydroxy-5-methylbenzoic acid, are of particular importance due to their exceptional ability to form stable complexes with a wide range of metal ions. researchgate.nettroindia.in
The primary route to synthesizing Schiff base ligands from this compound is the nucleophilic addition of a primary amine or a hydrazide to the carbonyl carbon of the formyl group, followed by the elimination of a water molecule. iosrjournals.org This reaction is typically performed by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol. semanticscholar.org
The general reaction can be summarized as follows:
With Amines: The formyl group (-CHO) reacts with a primary amine (R-NH₂) to yield an N-substituted imine. This process establishes the core structure of the Schiff base ligand.
With Hydrazides: Reaction with hydrazides (R-CO-NH-NH₂) results in the formation of hydrazones, a specific class of Schiff bases. These derivatives offer additional coordination sites if the 'R' group contains donor atoms. nih.gov
The successful formation of the azomethine group is readily confirmed by spectroscopic methods. In infrared (IR) spectroscopy, the appearance of a characteristic absorption band for the ν(C=N) stretch indicates the formation of the Schiff base. semanticscholar.org In ¹H NMR spectroscopy, the proton of the azomethine group gives a distinct singlet signal. semanticscholar.org
The true synthetic utility of this compound lies in the vast structural diversity of the Schiff bases that can be derived from it. By simply varying the amine or hydrazide reactant, a large library of ligands with tailored electronic and steric properties can be generated. For instance, using aromatic amines like aminobenzoic acids can introduce additional functional groups, influencing the solubility and coordination behavior of the resulting ligand. nih.govnih.gov Reacting the parent compound with aliphatic amines, aromatic amines, or diamines can lead to bidentate, tridentate, or even polydentate ligands. mdpi.com
| Amine/Hydrazide Reactant | Chemical Name | Resulting Schiff Base Derivative (General Structure) | Potential Denticity |
|---|---|---|---|
| Aniline (B41778) | Aminobenzene | A Schiff base with a phenyl group attached to the imine nitrogen. | Bidentate (ON) |
| Ethylenediamine | Ethane-1,2-diamine | A bis-Schiff base where two molecules of the parent acid react with one molecule of the diamine. | Tetradentate (O,N,N,O) |
| 2-Aminobenzoic acid | Anthranilic acid | A Schiff base containing an additional carboxylic acid group. | Tridentate (O,N,O) |
| Isonicotinohydrazide | Pyridine-4-carbohydrazide | A hydrazone Schiff base incorporating a pyridine (B92270) ring. | Tridentate or higher |
Applications in Metal Complex Chemistry
Schiff base ligands derived from this compound are excellent chelating agents. The presence of the hydroxyl group ortho to the azomethine nitrogen allows for the formation of stable five or six-membered rings upon coordination to a metal ion. researchgate.net This chelating effect is a cornerstone of their application in coordination chemistry. nih.gov
These Schiff base ligands exhibit versatile coordination behavior, acting as bidentate or tridentate ligands. mdpi.com
Bidentate (ON) Chelation: In the most common mode, the ligand coordinates to a metal center through the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated phenolic hydroxyl group. This forms a stable six-membered chelate ring.
Tridentate (ONO) Chelation: When the Schiff base is synthesized from an amine containing an additional donor group, such as 2-aminobenzoic acid, the resulting ligand can act in a tridentate fashion. nih.gov In this case, coordination occurs through the phenolic oxygen, the azomethine nitrogen, and an oxygen atom from the carboxylate group.
The specific chelation mode can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating counter-ions. This adaptability makes them valuable for designing metal complexes with specific geometries and properties. nih.gov
| Chelation Mode | Donor Atoms | Example Ligand Source | Typical Chelate Ring Size |
|---|---|---|---|
| Bidentate | Phenolic Oxygen (O), Azomethine Nitrogen (N) | Condensation with aniline | 6-membered |
| Tridentate | Phenolic Oxygen (O), Azomethine Nitrogen (N), Carboxylate Oxygen (O) | Condensation with 2-aminobenzoic acid | 6- and 5-membered |
The ability of these Schiff base ligands to form stable complexes with a wide variety of transition metals has led to the development of numerous new coordination compounds. troindia.inresearchgate.net By reacting the ligands with salts of metals such as copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II), chemists can synthesize complexes with diverse geometries, including square planar, tetrahedral, and octahedral. troindia.innih.gov
The properties of these metal complexes are highly tunable. The choice of the metal ion and the specific structure of the Schiff base ligand influence the resulting complex's electronic properties, magnetic susceptibility, and potential applications. This area of research is active, with a continuous exploration of new Schiff base-metal combinations to create novel materials and compounds. mdpi.com
Construction of Complex Molecular Architectures
Beyond the coordination of single metal ions, the functional groups inherent in Schiff bases derived from this compound make them ideal candidates for building complex, multidimensional molecular architectures. These supramolecular structures are held together by non-covalent interactions.
The key to this construction lies in the hydrogen-bonding capabilities of the carboxyl and hydroxyl groups, as well as potential π-π stacking interactions from the aromatic rings. nih.gov
Hydrogen Bonding: The carboxylic acid group is a particularly powerful functional group for directing supramolecular assembly. It can act as both a hydrogen bond donor and acceptor, often leading to the formation of robust dimeric synthons or extended chains and networks. nih.govnih.gov
Coordination Polymers: When combined with metal ions that can adopt coordination numbers greater than two, these ligands can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The structure of the resulting network is dictated by the geometry of the ligand and the preferred coordination geometry of the metal ion.
By carefully selecting the amine precursor and the metal ion, it is possible to program the assembly of molecules into predictable and functional supramolecular structures. nih.govnih.gov
Article on this compound Forthcoming Pending Availability of Specific Research Data
An in-depth article focusing on the chemical compound “this compound,” structured around a detailed outline of its derivatization strategies and synthetic utility, cannot be generated at this time due to a lack of specific research findings in the public domain corresponding to the requested sections.
Extensive searches for documented applications of this compound as a synthetic building block have failed to yield concrete examples within the specified areas of focus. The requested article outline centered on the following topics:
Incorporation into Natural Product Analogues: No specific instances of this compound being used in the synthesis of natural product analogues were identified.
Synthesis of Fused Heterocyclic Systems: While the structural motifs of this compound suggest potential for such reactions, no specific studies demonstrating its use in the synthesis of fused heterocycles were found.
Formation of Depside Structures: There is no available literature detailing the use of this specific acid in the formation of depside structures.
Development of Hybrid Molecules and Combinatorial Libraries: Research documenting the application of this compound in the creation of hybrid molecules or for the development of combinatorial libraries could not be located.
While general information on related compounds and synthetic strategies exists, the strict requirement to focus solely on "this compound" and adhere to the specific outline cannot be met with scientific accuracy based on currently available information. Further research and publication in the scientific community would be necessary to provide the detailed findings required for such an article.
Coordination Chemistry and Supramolecular Assemblies
Ligand Design and Metal-Ligand Interactions
As a ligand, 3-Formyl-2-hydroxy-5-methylbenzoic acid can engage metal centers through various binding modes. The interplay between its functional groups allows for the formation of stable metal complexes with distinct geometries and electronic characteristics. The reactivity of the formyl group, in particular, allows for the synthesis of more complex Schiff base ligands, expanding its coordination capabilities. eurjchem.com
The coordination of this compound and its derivatives to metal ions can result in a variety of geometries, which are dictated by the metal ion's preferred coordination number and the ligand's denticity. As a multidentate ligand, it can coordinate through its different functional groups, leading to stable complex structures. mdpi.com For instance, Schiff base ligands derived from similar salicylaldehyde (B1680747) structures are known to act as tridentate ligands, coordinating through the phenolato oxygen, imine nitrogen, and carboxylate oxygen. researchgate.net In such complexes, the metal centers can adopt various geometries; for example, vanadium(IV) ions have been observed in distorted octahedral geometries. researchgate.net
Table 1: Examples of Coordination Geometries in Related Complexes
| Metal Ion | Ligand Type | Coordination Geometry |
|---|---|---|
| V(IV) | Schiff base | Distorted Octahedral researchgate.net |
| Ni(II) | Mixed ligand | Octahedral researchgate.net |
The electronic properties of metal complexes containing ligands similar to this compound are of significant interest. The electronic absorption spectra of related Schiff base complexes typically show bands assigned to n→π* and π→π* transitions. researchgate.net The n→π* transition is often associated with the azomethine group in Schiff base derivatives, while the benzene (B151609) ring contributes to the π→π* transitions. researchgate.net
Furthermore, lanthanide complexes with analogous benzoic acid ligands exhibit notable luminescence properties. mdpi.com The coordination environment around the metal ion, influenced by the ligand, directly affects the intensity and shape of emission bands. For example, in europium(III) complexes, the hypersensitive ⁵D₀ → ⁷F₂ transition is strongly influenced by the local symmetry of the Eu³⁺ ion. mdpi.com The absence of coordinated water molecules, which can quench luminescence, is also a critical factor in enhancing emission intensity. mdpi.com
Table 2: Electronic Transitions in Related Ligand-Metal Complexes
| Transition Type | Wavelength/Region | Associated Group |
|---|---|---|
| n→π* | 300-350 nm | Azomethine researchgate.net |
| π→π* | ~200 nm and ~250 nm | Benzene Ring researchgate.net |
The coordination behavior of this compound is modulated by the electronic and steric effects of its substituents. The methyl group at the 5-position exerts an electron-donating inductive effect, which can influence the acidity of the phenolic and carboxylic acid protons and, consequently, their binding affinity to metal ions. The positions of the formyl, hydroxyl, and carboxyl groups are crucial in defining the pre-organization of the ligand for metal chelation. Different isomers, such as 5-Formyl-2-hydroxy-3-methylbenzoic acid, would present a different spatial arrangement of these groups, leading to altered stability and structure in the resulting metal complexes. cas.org
Non-Covalent Interactions in Supramolecular Structures
Beyond covalent coordination bonds, non-covalent interactions are fundamental in organizing molecules of this compound and its metal complexes into extended supramolecular architectures. Hydrogen bonds and π-π stacking are the predominant forces driving this self-assembly. researchgate.net
Hydrogen bonding plays a critical role in the crystal engineering of structures containing this compound. Intramolecular hydrogen bonds are commonly observed, such as the O—H⋯O interaction between the hydroxyl group and the adjacent formyl group, which forms a stable six-membered ring motif known as an S(6) ring. researchgate.netnih.gov
Intermolecular hydrogen bonds dictate the packing of molecules in the solid state. Carboxylic acid groups, for instance, frequently form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating robust R²₂(8) loops. researchgate.net In other related crystal structures, molecules are linked by strong O—H⋯O hydrogen bonds to generate chains. researchgate.net These networks are further stabilized by weaker C—H⋯O interactions. researchgate.netresearchgate.net
Electrostatic and Van der Waals Forces in Self-Assembly
The self-assembly of this compound into supramolecular structures is significantly influenced by a combination of electrostatic and van der Waals forces. The polar nature of the carboxylic acid, hydroxyl, and formyl groups leads to distinct regions of positive and negative charge on the molecule, facilitating electrostatic interactions.
Key Electrostatic Interactions:
Hydrogen Bonding: The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors. These strong, directional interactions are pivotal in forming predictable patterns and networks.
Van der Waals forces, although weaker, are crucial for the stabilization of the assembled structures. The aromatic ring and the methyl group contribute to these non-specific interactions, which become significant over the large surface area of the assembled molecules.
| Force Type | Contributing Functional Groups | Role in Self-Assembly |
| Electrostatic | Carboxylic acid, Hydroxyl, Formyl | Directional control, primary driving force for assembly |
| Van der Waals | Aromatic ring, Methyl group | Stabilization of the supramolecular structure |
Self-Assembly and Co-Assembly Processes
The ability of this compound to self-assemble is rooted in the specific recognition and interaction between its molecules, leading to the spontaneous formation of organized architectures.
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. For this compound, the spatial arrangement of its functional groups allows for highly specific recognition patterns. For instance, the carboxylic acid can form dimeric structures through hydrogen bonding with another carboxylic acid group, a common motif in benzoic acid derivatives. The presence of the adjacent hydroxyl and formyl groups can introduce additional layers of specificity, potentially leading to more complex, hierarchical assemblies.
Formation of Micro- and Nanostructures
Through controlled self-assembly, this compound has the potential to form a variety of micro- and nanostructures, such as nanofibers, nanotubes, and vesicles. The final morphology of these structures is dictated by factors like solvent, temperature, and concentration. The balance between the different non-covalent interactions determines the packing of the molecules and, consequently, the shape and size of the resulting structures.
Stimulus-Responsive Supramolecular Systems
Supramolecular systems built from this compound can be designed to be responsive to external stimuli. The ionizable carboxylic acid group makes the assemblies sensitive to changes in pH. At low pH, the carboxylic acid is protonated, favoring hydrogen bonding and assembly. Conversely, at high pH, the deprotonation of the carboxylic acid can lead to electrostatic repulsion, causing the disassembly of the structures. This pH-responsiveness is a key feature for the development of "smart" systems.
Applications in Materials Science and Catalysis
The principles of self-assembly and molecular recognition involving this compound can be harnessed to create advanced materials with tailored properties and functions.
Catalytic Activity of Self-Assembled Systems
Currently, there is a lack of specific research data available in peer-reviewed literature concerning the catalytic activity of self-assembled systems derived from this compound. While the fields of supramolecular chemistry and materials science extensively investigate the catalytic functionalities of various self-assembled architectures, studies focusing specifically on this compound have not been reported.
The inherent structural features of this compound, such as the carboxylic acid, hydroxyl, and aldehyde groups, suggest a potential for this molecule to participate in the formation of organized supramolecular structures through hydrogen bonding and other non-covalent interactions. In theory, such self-assembled systems could create microenvironments with catalytic capabilities. For instance, the acidic and basic sites within a well-ordered assembly could potentially catalyze reactions such as hydrolysis or condensation.
However, without experimental studies, any discussion of catalytic activity remains speculative. Future research would be necessary to explore the self-assembly behavior of this compound and to subsequently investigate the catalytic potential of any resulting supramolecular structures. Such studies would need to determine the kinetics and mechanisms of any observed catalytic reactions and characterize the structure-activity relationships.
Given the absence of research findings, no data tables on catalytic performance can be provided at this time.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.
¹H NMR and ¹³C NMR for Structural Elucidation
The ¹H NMR spectrum of 3-Formyl-2-hydroxy-5-methylbenzoic acid is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show two singlets for the two non-equivalent aromatic protons. The proton of the formyl group is expected to appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The methyl protons would give rise to a singlet in the upfield region, generally around 2.0-2.5 ppm. The acidic protons of the hydroxyl and carboxyl groups are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the carboxylic acid and formyl groups are expected to resonate at the most downfield positions, typically above 160 ppm. The aromatic carbons will show a series of signals in the 110-160 ppm range, with their specific chemical shifts influenced by the attached functional groups. The carbon of the methyl group will appear at a significantly upfield position.
Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (position 4) | 7.5 - 8.0 | 120 - 130 |
| Aromatic CH (position 6) | 7.0 - 7.5 | 115 - 125 |
| Formyl CHO | 9.5 - 10.5 | 190 - 200 |
| Carboxyl COOH | 10.0 - 13.0 (broad) | 165 - 175 |
| Hydroxyl OH | 9.0 - 12.0 (broad) | - |
| Methyl CH₃ | 2.0 - 2.5 | 15 - 25 |
| Quaternary Aromatic C | - | 110 - 160 |
Note: The predicted values are based on established chemical shift ranges for similar functional groups and substitution patterns on a benzene (B151609) ring. Actual experimental values may vary based on solvent and other experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY is not expected to show any cross-peaks in the aromatic region as the aromatic protons are predicted to be singlets with no adjacent protons to couple with.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. An HSQC spectrum would show cross-peaks connecting the ¹H signals of the aromatic protons and the methyl protons to their corresponding ¹³C signals. The formyl proton would also show a correlation to the formyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the formyl proton would be expected to show correlations to the aromatic carbons at positions 2 and 4. The methyl protons would show correlations to the aromatic carbons at positions 4, 5, and 6.
Expected HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) |
| Aromatic H (position 4) | C2, C6, C=O (Formyl) |
| Aromatic H (position 6) | C2, C4, C-CH₃ |
| Formyl H | C2, C4 |
| Methyl H | C4, C5, C6 |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Key Functional Groups (Formyl, Hydroxyl, Carboxyl)
The IR spectrum of this compound will display characteristic absorption bands for its key functional groups:
Formyl Group (-CHO): A strong C=O stretching vibration is expected around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde is also characteristic, appearing as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
Hydroxyl Group (-OH): The phenolic O-H stretching vibration will appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being a result of hydrogen bonding.
Carboxyl Group (-COOH): This group will show a very broad O-H stretching band from 2500-3300 cm⁻¹, which often overlaps with other O-H and C-H stretching bands. The C=O stretching of the carboxylic acid will be a strong, sharp peak typically found between 1700-1725 cm⁻¹.
Analysis of Vibrational Modes and Hydrogen Bonding
The presence of intramolecular hydrogen bonding between the hydroxyl group at position 2 and the formyl group at position 3, as well as potentially with the carboxyl group, will significantly influence the positions and shapes of the O-H and C=O stretching bands. This hydrogen bonding typically causes a red shift (shift to lower wavenumber) and broadening of the O-H stretching vibrations. The C=O stretching frequencies may also be slightly lowered due to this interaction. The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Characteristic IR/FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxyl -OH | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Phenolic -OH | O-H Stretch | 3200 - 3600 | Broad, Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Methyl C-H | C-H Stretch | 2850 - 2960 | Medium |
| Formyl C-H | C-H Stretch | 2720, 2820 | Weak |
| Carboxyl C=O | C=O Stretch | 1700 - 1725 | Strong |
| Formyl C=O | C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.
For this compound, the presence of the benzene ring with multiple chromophoric and auxochromic groups (formyl, carboxyl, hydroxyl, and methyl) will result in a complex UV-Vis spectrum. The aromatic system gives rise to characteristic π → π* transitions. The presence of the carbonyl groups (formyl and carboxyl) and the hydroxyl group, which have non-bonding electrons, can also lead to n → π* transitions.
Electronic Transitions and Chromophore Analysis
The electronic absorption spectrum of this compound is dictated by the chromophores within its structure. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region. The primary chromophore in this compound is the substituted benzene ring, which contains a hydroxyl (-OH), a formyl (-CHO), and a carboxylic acid (-COOH) group.
The presence of these functional groups with lone pairs of electrons (on oxygen atoms) and π-systems (in the benzene ring, formyl, and carboxyl groups) gives rise to specific electronic transitions:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and are characteristic of aromatic systems and groups with double bonds, resulting in strong absorption bands in the UV region.
n → π* Transitions: These are lower-energy transitions that occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the hydroxyl, formyl, and carboxyl groups, is promoted to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions.
The combination of the benzene ring with electron-donating (-OH, -CH₃) and electron-withdrawing (-CHO, -COOH) groups influences the energy and intensity of these transitions. The intramolecular hydrogen bond between the phenolic hydroxyl group and the formyl group can also affect the electronic spectrum. The analysis of such chromophoric systems is crucial in understanding the behavior of related compounds, such as those found in aged cellulosic materials. nih.govresearchgate.net
Ligand Field and Charge Transfer Transitions in Metal Complexes
When this compound acts as a ligand in coordination with a metal ion, new electronic transitions can be observed. The molecule can coordinate to a metal center, typically through the carboxylate and hydroxyl groups, forming a chelate ring. The resulting electronic spectrum of the metal complex is more complex and can feature ligand field (d-d) transitions and charge transfer transitions. uni-regensburg.de
Ligand Field (d-d) Transitions: In complexes with transition metals having d-electrons, transitions between the d-orbitals, which are split in energy by the ligand field, can occur. These transitions are typically weak and appear in the visible region of the spectrum, often imparting color to the complex.
Charge Transfer (CT) Transitions: These are intense transitions involving the movement of an electron between molecular orbitals that are primarily located on the ligand and orbitals that are primarily on the metal. uni-regensburg.de
Ligand-to-Metal Charge Transfer (LMCT): An electron is transferred from a ligand-based orbital to a metal-based orbital. This is common when the ligand is easily oxidized and the metal is in a high oxidation state and easily reduced. uni-regensburg.denih.gov
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. This occurs when the metal is in a low oxidation state (electron-rich) and the ligand has low-lying empty π* orbitals, such as the aromatic system of this compound. uni-regensburg.de
The specific energies of these transitions provide valuable information about the nature of the metal-ligand bonding and the electronic structure of the coordination compound. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
Determination of Molecular Weight and Formula
The molecular formula of this compound is C₉H₈O₄. nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the unambiguous confirmation of its elemental formula. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O).
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | nih.gov |
| Molecular Weight (Average) | 180.16 g/mol | nih.gov |
| Monoisotopic Mass (Exact) | 180.04225873 Da | nih.gov |
Interactive Data Table: Hover over rows for more details.
This precise mass measurement distinguishes the compound from other isomers or compounds with the same nominal mass. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M-H]⁻, which are useful in advanced ion mobility-mass spectrometry studies. uni.lu
Fragmentation Patterns for Structural Confirmation
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion ([M]⁺˙) can undergo fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragmentation patterns provides a fingerprint that helps confirm the molecular structure. For this compound ([M]⁺˙ at m/z 180), several key fragmentation pathways can be predicted based on its functional groups. libretexts.org
Common fragmentation patterns for aromatic carboxylic acids include:
Loss of a hydroxyl radical (-OH): This results in the formation of an acylium ion. For benzoic acid, this leads to the [M-17]⁺ ion. docbrown.info
Loss of the entire carboxyl group (-COOH): This leads to the [M-45]⁺ ion. libretexts.org
Loss of carbon monoxide (CO): This can occur after an initial fragmentation, such as the loss of -OH. The benzoyl cation ([C₆H₅CO]⁺) at m/z 105 often fragments further by losing CO (28 Da) to give the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info
The presence of the aldehyde group allows for the loss of the formyl radical (-CHO), leading to an [M-29]⁺ peak. The interplay of these functional groups leads to a unique fragmentation pattern that can be used to confirm the structure of this compound.
| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|---|
| 180 | [C₉H₈O₄]⁺˙ | - | Molecular Ion (M⁺˙) |
| 163 | [C₉H₇O₃]⁺ | OH (17 Da) | [M-OH]⁺ |
| 162 | [C₉H₆O₃]⁺˙ | H₂O (18 Da) | [M-H₂O]⁺˙ |
| 151 | [C₈H₇O₃]⁺ | CHO (29 Da) | [M-CHO]⁺ |
| 135 | [C₈H₇O₂]⁺ | COOH (45 Da) | [M-COOH]⁺ |
Interactive Data Table: Click on a row to see additional information about the proposed fragment.
X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis
Elucidation of Solid-State Structures and Crystal Packing
While a specific single-crystal X-ray structure for this compound was not found in the surveyed literature, analysis of structurally similar compounds demonstrates the power of this technique. nih.govresearchgate.net If a suitable single crystal were analyzed, the resulting data would reveal:
Molecular Conformation: The planarity of the benzene ring and the relative orientations of the formyl, hydroxyl, and carboxyl substituents would be determined. The existence and geometry of the intramolecular hydrogen bond between the phenolic -OH and the adjacent -CHO group would be confirmed.
Crystal System and Space Group: The analysis would identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. researchgate.netmdpi.com
Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions. For this compound, strong intermolecular hydrogen bonds are expected, particularly involving the carboxylic acid groups, which often form centrosymmetric dimers. Weaker C-H···O interactions and potential π···π stacking between the aromatic rings would also be identified. These interactions dictate the physical properties of the solid, such as melting point and solubility. nih.gov
Analysis of the crystal structure of related compounds, such as N-(2-hydroxy-5-methylphenyl)benzamide, reveals how O-H···O and C-H···O hydrogen bonds dictate the crystal packing, often forming chains or dimeric structures. researchgate.net Such detailed structural information is invaluable for understanding the solid-state properties of the material. mdpi.com
Analysis of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the crystal packing, solid-state properties, and biological activity of this compound. Techniques such as Hirshfeld surface analysis, derived from single-crystal X-ray diffraction data, would be instrumental. This method allows for the visualization and quantification of intermolecular contacts by mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface.
For a molecule like this compound, with its carboxyl, hydroxyl, and formyl groups, a variety of intermolecular interactions are expected. These would primarily include:
Hydrogen Bonding: Strong O-H···O hydrogen bonds are anticipated, forming dimers or chains between the carboxylic acid and hydroxyl groups of neighboring molecules. Intramolecular hydrogen bonding between the phenolic hydroxyl and the formyl group is also highly probable.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal lattice.
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar phenolic compounds, is presented in the interactive table below.
| Intermolecular Contact | Hypothetical Percentage Contribution | Description |
| O···H | 40% | Represents the dominant hydrogen bonding interactions involving the hydroxyl, carboxyl, and formyl groups. These are critical in directing the supramolecular assembly. |
| H···H | 35% | Comprises a significant portion of the surface contacts, reflecting the van der Waals interactions between hydrogen atoms on the periphery of the molecules. |
| C···H | 15% | Indicates weaker C-H···O or C-H···π interactions, which play a secondary role in the crystal packing. |
| C···C | 7% | Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. |
| Other | 3% | Includes less frequent contacts, such as O···O or C···O interactions. |
This data is illustrative and would require experimental validation via X-ray crystallography and Hirshfeld surface analysis.
Other Advanced Spectroscopic Techniques
Electron Spin Resonance (ESR) for Paramagnetic Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying metal complexes containing unpaired electrons. If this compound were to form complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)), ESR spectroscopy would provide valuable insights into the electronic structure and coordination environment of the metal center.
The ESR spectrum of a paramagnetic complex of this compound would be characterized by its g-values and hyperfine coupling constants (A). These parameters are sensitive to the geometry of the complex, the nature of the coordinating atoms from the ligand, and the delocalization of the unpaired electron onto the ligand.
For instance, in a hypothetical copper(II) complex, the g-values could distinguish between a tetragonal, square planar, or tetrahedral geometry. The hyperfine splitting pattern would reveal the number of interacting nuclei (e.g., copper and any coordinated nitrogen atoms) and provide information about the covalency of the metal-ligand bonds.
| ESR Parameter | Information Provided | Hypothetical Value Range for a Cu(II) Complex |
| g-values (g | , g⊥) | |
| Hyperfine Coupling Constant (A) | Measures the interaction between the electron spin and the nuclear spin of the metal ion and ligand atoms. It is related to the delocalization of the unpaired electron. | A |
Fluorescence Spectroscopy for Photophysical Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules. For this compound, this method could be employed to investigate its intrinsic fluorescence and how it is affected by factors such as solvent polarity, pH, and coordination to metal ions.
The fluorescence spectrum provides information about the emission wavelength (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf). These parameters are characteristic of the molecule's excited state and can be used to probe its photophysical behavior.
For example, the formation of metal complexes with this compound could lead to either quenching or enhancement of its fluorescence. Quenching might occur due to energy or electron transfer to the metal ion, while enhancement could result from increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways. Such studies are valuable in the development of fluorescent sensors for metal ions.
| Photophysical Parameter | Description | Potential Observations for this compound |
| Excitation Wavelength (λex) | The wavelength of light absorbed by the molecule to reach an excited state. | Expected in the UV region due to π-π* transitions of the aromatic system. |
| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to the ground state. It is typically at a longer wavelength than λex (Stokes shift). | The position of the emission maximum could be sensitive to solvent polarity, with a red shift (to longer wavelengths) often observed in more polar solvents. |
| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. | The quantum yield might be modest for the free ligand but could be significantly altered upon complexation with metal ions. For instance, coordination to diamagnetic ions like Zn(II) or Al(III) could enhance fluorescence. |
| Fluorescence Lifetime (τf) | The average time the molecule spends in the excited state before returning to the ground state. | Typically in the nanosecond range for organic fluorophores. Changes in the lifetime can provide information about quenching mechanisms (static vs. dynamic). |
Theoretical and Computational Investigations
Reactivity and Mechanism Predictions
Computational chemistry offers significant insights into the reactivity of a molecule and the potential mechanisms of its reactions. Through various analytical methods, it is possible to predict the likely sites of chemical interaction and the energetic favorability of different reaction pathways.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.
For 3-Formyl-2-hydroxy-5-methylbenzoic acid, an FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the regions most likely to be involved in electron donation (nucleophilic attack) and electron acceptance (electrophilic attack).
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes only. The values are not based on actual computational results.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored in shades of blue) are electron-poor and are prone to nucleophilic attack.
An MEP map of this compound would highlight the electronegative oxygen atoms of the carboxyl, hydroxyl, and formyl groups as sites of negative potential, while the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydroxyl proton, would be regions of positive potential.
For this compound, NBO analysis would quantify the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals of the benzene (B151609) ring and the carbonyl groups. This would provide insight into the electronic stabilization of the molecule.
Table 2: Hypothetical NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. The values are not based on actual computational results.
Transition state calculations are employed to investigate the mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy for a given reaction can be determined. This allows for the comparison of different possible reaction pathways and the identification of the most kinetically favorable mechanism.
For reactions involving this compound, such as esterification or nucleophilic addition to the formyl group, transition state calculations could elucidate the step-by-step mechanism and predict the reaction rates.
Global Reactivity Descriptors
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. Molecules with a large hardness value are generally less reactive.
Chemical Softness (S) is the reciprocal of chemical hardness and represents the molecule's polarizability. Higher softness corresponds to higher reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value |
|---|---|
| Hardness (η) | Data not available |
| Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: This table is for illustrative purposes only. The values are not based on actual computational results.
Understanding Reaction Selectivity and Stability
Theoretical and computational investigations play a pivotal role in elucidating the intricacies of reaction mechanisms, predicting the stability of various chemical species, and understanding the factors that govern reaction selectivity. In the context of this compound, computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into its electronic structure, reactivity, and the influence of its functional groups on its chemical behavior.
Detailed computational analyses of salicylic (B10762653) acid and its derivatives have established that the stability of different conformers is significantly influenced by intramolecular hydrogen bonding. nih.gov For this compound, a strong intramolecular hydrogen bond is expected between the hydroxyl group at the 2-position and the formyl group at the 3-position, as well as between the hydroxyl group and the carboxylic acid group. These interactions are crucial in stabilizing the planar conformation of the molecule. nih.gov
The electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are key determinants of its reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of a molecule. A larger gap implies higher stability and lower reactivity. researchgate.net For substituted salicylic acids, the nature and position of the substituents significantly impact these electronic parameters.
Computational studies on para-substituted salicylic acids have systematically investigated the effect of different substituents on properties such as ionization potential (IP) and O-H bond dissociation energy (BDE). researchgate.net These studies have established a general trend for the influence of various functional groups. researchgate.net While specific data for this compound is not available, the established trends can be used to extrapolate its expected behavior.
Table 1: Calculated Electronic Properties of Salicylic Acid Isomers (B3LYP/6-311G(d,p)) This table presents data for parent salicylic acid isomers to illustrate the impact of substituent positions on electronic properties. Similar computational approaches are applied to understand the behavior of more complex derivatives like this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Salicylic Acid | -9.3686 | - | - |
| meta-Hydroxybenzoic Acid | - | - | - |
| para-Hydroxybenzoic Acid | - | - | - |
| Data adapted from a theoretical study on salicylic acid isomers. Specific values for all parameters for all isomers were not provided in the source material. researchgate.net |
The reactivity of the different functional groups in this compound can also be assessed computationally. For instance, the formyl group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in esterification or decarboxylation reactions. Theoretical calculations can model the transition states and energy barriers associated with these potential reaction pathways, thereby predicting the most favorable reaction under specific conditions. For example, DFT studies on the decarboxylation of salicylic acid anions have shown that substituents at the ortho position can significantly reduce the reaction energy barriers. ucsb.edu
Furthermore, computational models can predict the bond dissociation energies for various bonds within the molecule, offering insights into its thermal stability and potential fragmentation pathways under energetic conditions. The O-H bond of the phenolic hydroxyl group is of particular interest, as its BDE is a key indicator of antioxidant activity. researchgate.net
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Current synthetic routes to hydroxybenzoic acid derivatives often rely on classical methods that may lack efficiency or generate significant waste. researchgate.netrasayanjournal.co.in Future research should focus on developing more sophisticated and sustainable synthetic strategies. The exploration of C-H activation and functionalization reactions, for instance, could provide more direct and atom-economical routes to this and related structures. By targeting specific C-H bonds on a simpler precursor like 2-hydroxy-5-methylbenzoic acid, it may be possible to introduce the formyl group with high selectivity, bypassing multi-step sequences.
Furthermore, flow chemistry and process intensification offer avenues to improve existing syntheses. Continuous flow reactors could enable better control over reaction parameters, potentially increasing yields and purity while minimizing reaction times and the use of hazardous reagents. google.com The development of catalytic systems, perhaps employing earth-abundant metals, for the selective formylation and carboxylation of substituted phenols also represents a significant and valuable research goal.
Expanding the Scope of Derivatization for Advanced Materials
The three distinct functional groups of 3-Formyl-2-hydroxy-5-methylbenzoic acid make it an ideal building block for creating complex molecules and advanced materials. The aldehyde can undergo condensation reactions, the hydroxyl group can be etherified or esterified, and the carboxylic acid provides a handle for amide bond formation or salt formation.
Future work should explore its use in combinatorial synthesis to generate libraries of novel compounds. nih.gov Its structure is well-suited for the solid-phase synthesis of diverse molecular architectures. nih.gov Additionally, its potential as a monomer for novel polymers or as a ligand for the synthesis of metal-organic frameworks (MOFs) is largely unexplored. The directed derivatization of each functional group could lead to materials with tailored properties, such as specific porosity, catalytic activity, or sensory capabilities.
| Functional Group | Reaction Type | Potential Products | Potential Applications |
|---|---|---|---|
| Formyl (-CHO) | Condensation, Reductive Amination | Schiff bases, Imines, Secondary Amines | Sensors, Catalysts, Bioactive Molecules |
| Hydroxyl (-OH) | Etherification, Esterification | Ethers, Esters | Polymers, Liquid Crystals, Pharmaceuticals |
| Carboxylic Acid (-COOH) | Amidation, Esterification | Amides, Esters | Polyamides, MOF linkers, Drug Conjugates |
Deeper Mechanistic Insights into Complex Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. rsc.org While the individual reactions of aldehydes, phenols, and carboxylic acids are well-understood, their interplay within a single molecule can lead to complex and sometimes unexpected pathways.
Future research should employ advanced kinetic studies and isotopic labeling experiments to elucidate the mechanisms of reactions involving this compound. rsc.orgrsc.org For example, investigating the intramolecular hydrogen bonding and its effect on the reactivity of the different functional groups would provide valuable insights. Understanding how specific bases or catalysts influence reaction pathways could lead to the development of highly selective transformations that are currently challenging. rsc.org Such studies are critical for transitioning synthetic protocols from laboratory-scale experiments to robust industrial processes.
Computational Predictions for Rational Design and Synthesis
Computational chemistry and molecular modeling are powerful tools for accelerating chemical research. nih.gov Applying these methods to this compound could provide predictive insights into its properties and reactivity, guiding experimental efforts.
Future avenues include the use of Density Functional Theory (DFT) to predict spectroscopic signatures (NMR, IR), calculate reaction energy barriers, and model the electronic structure. This can help in understanding the regioselectivity of further aromatic substitutions. Molecular dynamics simulations could be used to predict the conformational behavior of larger molecules derived from this scaffold and to model their interactions with biological targets or within materials. These computational approaches enable a rational, in-silico design process for new molecules and materials, saving significant time and resources in the lab. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈O₄ | nih.gov |
| Molecular Weight | 180.16 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 67127-83-7 | nih.gov |
| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)O)C=O | nih.govuni.lu |
| Predicted XLogP3 | 1.5 | nih.gov |
Integration of this compound in Multicomponent Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. The unique combination of functional groups in this compound makes it an excellent candidate for designing novel MCRs.
Future research should focus on incorporating this compound into established MCRs, such as the Ugi or Passerini reactions, to rapidly generate complex and diverse molecular scaffolds. The formyl and carboxylic acid groups can participate directly in these transformations, while the hydroxyl and methyl groups provide additional points for post-reaction modification. Furthermore, its structure is conducive to forming self-assembled systems, such as supramolecular cages or gels, through non-covalent interactions. Investigating its role in these complex chemical systems could lead to the discovery of new functional materials and molecular machines.
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing 3-Formyl-2-hydroxy-5-methylbenzoic acid?
- Methodological Answer : The synthesis can be optimized using flow chemistry techniques, which enhance reaction control and scalability. For example, bromo-formylbenzoic acid derivatives (structurally related) are synthesized via [3,3]-sigmatropic rearrangements or substitution reactions under controlled flow conditions, avoiding toxic solvents like CCl₄ . Additionally, purification steps should prioritize HPLC or column chromatography to achieve >95% purity, as demonstrated in analogous benzoic acid derivatives .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural characterization typically employs:
- NMR Spectroscopy : For analyzing functional groups (e.g., formyl, hydroxyl) and substituent positions.
- X-ray Crystallography : Using SHELXL for refinement of crystallographic data, especially for resolving hydrogen-bonding networks and dihedral angles in aromatic systems .
- Mass Spectrometry : To confirm molecular weight (C₉H₈O₄, MW: 180.16) and fragmentation patterns .
Q. What are the solubility and purification challenges associated with this compound?
- Methodological Answer : The compound’s solubility is pH-dependent due to its carboxylic acid and phenolic hydroxyl groups. Purification strategies include:
- Recrystallization : Using ethanol/water mixtures to exploit differential solubility.
- Acid-Base Extraction : Adjusting pH to isolate the protonated or deprotonated form.
Storage recommendations: Keep in amber vials at 4°C under inert gas to prevent oxidation of the formyl group .
Q. What are the stability considerations for long-term storage?
- Methodological Answer : Stability is compromised by light, moisture, and oxygen. Best practices include:
- Desiccants : Use silica gel or molecular sieves in storage containers.
- Inert Atmosphere : Argon or nitrogen gas to prevent degradation.
- Monitoring : Regular HPLC analysis to detect decomposition products like 5-methylsalicylic acid .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structure refinement?
- Methodological Answer : Contradictions in electron density maps (e.g., disordered formyl groups) are addressed using:
- SHELXL Constraints : Apply restraints for bond lengths/angles based on similar structures.
- Twinned Data Refinement : For crystals with pseudo-symmetry, use TWIN commands in SHELXL to model overlapping lattices .
Q. How to design derivatives for enhanced bioactivity while retaining the core structure?
- Methodological Answer : Derivative design can leverage:
- Flow Chemistry : Introduce substituents (e.g., halogens, methoxy groups) at the 5-methyl or 2-hydroxy positions via regioselective bromination or Friedel-Crafts acylation .
- Retrosynthetic Analysis : Prioritize modifications that preserve hydrogen-bonding motifs critical for target binding, as seen in bioactive benzoic acid analogs .
Q. How do substituent effects influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing formyl group directs electrophilic substitution to the para position. Experimental approaches include:
- Suzuki-Miyaura Coupling : Use Pd catalysts to couple aryl boronic acids at the 5-methyl position.
- DFT Calculations : Predict regioselectivity by analyzing frontier molecular orbitals .
Q. How to interpret conflicting bioactivity data in antimicrobial assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting ionization). Mitigation strategies:
- Standardized Protocols : Use fixed pH buffers (e.g., PBS at pH 7.4) to maintain consistent protonation states.
- Comparative Studies : Benchmark against structurally related compounds like 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene) derivatives, which show validated antibacterial profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
